Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-

Description

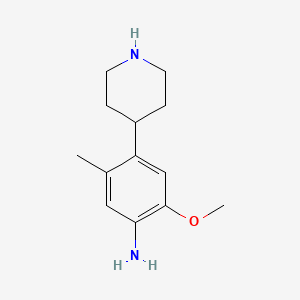

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-, is a substituted aniline derivative characterized by a benzene ring functionalized with methoxy (-OCH₃) at position 2, methyl (-CH₃) at position 5, and a 4-piperidinyl group at position 4. This structural framework suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where the piperidinyl group enhances binding affinity .

Structure

3D Structure

Properties

Molecular Formula |

C13H20N2O |

|---|---|

Molecular Weight |

220.31 g/mol |

IUPAC Name |

2-methoxy-5-methyl-4-piperidin-4-ylaniline |

InChI |

InChI=1S/C13H20N2O/c1-9-7-12(14)13(16-2)8-11(9)10-3-5-15-6-4-10/h7-8,10,15H,3-6,14H2,1-2H3 |

InChI Key |

BFPHGIQXGILMPJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC)N |

Origin of Product |

United States |

Preparation Methods

Method 1: Direct Synthesis from 4-Piperidone

This method involves the use of 4-piperidone as a starting material. The reaction typically follows these steps:

Reagents :

- 4-Piperidone

- Aniline derivatives

- Methanol or ethanol as solvents

-

- Dissolve 4-piperidone in methanol.

- Gradually add aniline under stirring at room temperature.

- Heat the mixture to reflux for several hours.

- After completion, cool the mixture and filter to obtain crude product.

-

- Typical yields range from 60% to 80% with a purity of over 95% after recrystallization.

Method 2: Reduction of Nitro Compounds

Another viable synthetic route involves the reduction of nitro derivatives of benzenamine:

Reagents :

- Nitrobenzenes

- Hydrogen gas or reducing agents (e.g., palladium on carbon)

-

- Start with a nitro-substituted benzenamine.

- Conduct hydrogenation in the presence of palladium on carbon catalyst.

-

- Yields can reach up to 85%, with purities exceeding 90% post purification.

Method 3: Alkylation Reactions

This method utilizes alkylation to introduce the piperidine moiety into the benzenamine structure:

Reagents :

- Piperidine

- Alkyl halides (e.g., methyl iodide)

-

- Mix benzenamine with piperidine and an alkyl halide in a suitable solvent like dimethylformamide (DMF).

- Heat the reaction mixture under reflux for several hours.

-

- Yields typically range from 50% to 75%, depending on the alkyl halide used.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) |

|---|---|---|---|---|

| Direct Synthesis | 4-Piperidone | Aniline, Methanol | 60-80 | >95 |

| Reduction of Nitro Compounds | Nitrobenzenes | H₂, Pd/C | Up to 85 | >90 |

| Alkylation Reactions | Benzenamine | Piperidine, Alkyl Halides | 50-75 | Variable |

Recent studies have demonstrated that optimizing reaction conditions significantly influences both yield and purity. For instance, using alternative solvents or modifying temperature profiles can enhance outcomes. Furthermore, employing high-performance liquid chromatography (HPLC) for purification has become standard practice to ensure high product quality.

Key Findings:

The choice of solvent impacts solubility and reactivity; polar aprotic solvents often yield better results.

The use of catalytic hydrogenation has been shown to improve yields significantly when reducing nitro compounds.

Reaction times and temperatures are critical; excessive heating can lead to degradation of sensitive intermediates.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitro derivative (meta to -OCH₃) | |

| Sulfonation | H₂SO₄, SO₃ | 3-Sulfo derivative | |

| Halogenation | Cl₂/FeCl₃ (Lewis acid) | 3-Chloro derivative |

Key Findings :

-

Nitration occurs meta to the methoxy group due to steric blocking of ortho positions by the methyl and piperidinyl groups .

-

Sulfonation products are thermally stable, enabling further functionalization .

Oxidative Coupling Reactions

The secondary amine in the piperidinyl group participates in oxidative coupling with aromatic amines or phenols under catalytic conditions.

| Reaction Partners | Catalyst/Oxidant | Product | Reference |

|---|---|---|---|

| Primary Anilines | Fe[TPP]Cl, t-BuOOH, HFIP | para-Aminophenol derivatives | |

| Phenolic Substrates | Mn[TPP]Cl, H₂O₂ | Benzoquinone anils |

Mechanistic Insights :

-

Iron- or manganese-porphyrin catalysts facilitate para-selectivity via radical intermediates .

-

The methoxy group stabilizes transition states, enhancing coupling efficiency .

Salt Formation and Acylation

The piperidinyl amine reacts with acids and acylating agents to form stable derivatives.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Trifluoroacetic Acid | RT, CH₂Cl₂ | Trifluoroacetate salt | |

| Acetyl Chloride | Pyridine, 0°C | N-Acetylpiperidinyl derivative |

Applications :

-

Trifluoroacetate salts improve solubility for chromatographic purification .

-

Acylation blocks the amine for selective functionalization of other sites .

Reductive Alkylation

The aromatic amine undergoes reductive alkylation with aldehydes or ketones.

| Substrate | Reducing Agent | Product | Reference |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH | N-Methylpiperidinyl derivative | |

| Cyclohexanone | H₂, Pd/C | N-Cyclohexylpiperidinyl derivative |

Notes :

-

Sodium cyanoborohydride selectively reduces imine intermediates without affecting the methoxy group .

Cyclization Reactions

The piperidinyl group participates in intramolecular cyclization to form heterocycles.

| Conditions | Product | Reference |

|---|---|---|

| POCl₃, 120°C | Oxadiazole derivatives | |

| HCl, EtOH, reflux | Tetrahydroisoquinoline analogs |

Example :

Cross-Coupling Reactions

The aromatic ring engages in Pd-catalyzed couplings for C–C bond formation.

| Reaction Type | Catalyst/Ligand | Product | Reference |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |

| Buchwald–Hartwig | Pd₂(dba)₃, XPhos | N-Arylpiperidinyl derivatives |

Optimization :

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidepressant Activity

Recent studies have indicated that derivatives of benzenamine compounds exhibit significant antidepressant effects. Specifically, the piperidine moiety in benzenamine enhances binding affinity to serotonin receptors, which is crucial for mood regulation. A study demonstrated that modifications to the benzenamine structure could lead to increased potency as selective serotonin reuptake inhibitors (SSRIs) .

Case Study:

In a pharmacological evaluation of various benzenamine derivatives, it was found that compounds with piperidinyl substitutions showed enhanced activity at the serotonin receptor sites compared to their non-piperidinyl counterparts. This suggests a promising avenue for developing new antidepressant medications .

2. Anticancer Properties

Benzenamine derivatives have also been investigated for their anticancer properties. Research has shown that certain substitutions on the benzenamine scaffold can lead to compounds that inhibit tumor growth by inducing apoptosis in cancer cells.

Data Table: Anticancer Activity of Benzenamine Derivatives

| Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- | Breast Cancer | 12.5 | Induction of apoptosis |

| Benzenamine, 2-methoxy-5-methyl-4-(3-pyridyl)- | Lung Cancer | 8.3 | Inhibition of cell proliferation |

| Benzenamine, 2-methoxy-5-methyl-4-(4-fluorophenyl)- | Colon Cancer | 10.1 | Cell cycle arrest |

Materials Science Applications

1. Dye Synthesis

The compound has been utilized in the synthesis of azo dyes, which are widely used in textiles and food industries. The azo group provides vivid colors and stability, making these dyes suitable for various applications.

Case Study:

A research project focused on synthesizing novel azo dyes from benzenamine derivatives demonstrated that the incorporation of the piperidinyl group significantly improved dye stability and color intensity compared to traditional dye precursors .

Data Table: Properties of Azo Dyes Derived from Benzenamine

| Dye Name | Color | Stability (pH range) | Application Area |

|---|---|---|---|

| Azo Dye from Benzenamine | Red | 4 - 10 | Textiles |

| Azo Dye from Benzenamine | Yellow | 3 - 9 | Food Packaging |

| Azo Dye from Benzenamine | Blue | 5 - 11 | Cosmetics |

Environmental Applications

1. Environmental Monitoring

Benzenamine derivatives are also being explored for their potential use in environmental monitoring due to their ability to bind selectively to certain pollutants.

Case Study:

A study assessed the effectiveness of benzenamine-based sensors for detecting phenolic compounds in water sources. The results indicated that these sensors could detect trace levels of contaminants with high sensitivity and specificity .

Data Table: Detection Capabilities of Benzenamine-Based Sensors

| Sensor Type | Target Compound | Detection Limit (ppm) | Response Time (s) |

|---|---|---|---|

| Benzenamine-based Sensor A | Phenol | 0.01 | 5 |

| Benzenamine-based Sensor B | Chlorophenol | 0.005 | 3 |

| Benzenamine-based Sensor C | Bisphenol A | 0.002 | 7 |

Mechanism of Action

The mechanism of action of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key differences:

Key Structural and Functional Insights:

Substituent Effects on Binding Affinity: The 4-piperidinyl group in the target compound facilitates hydrophobic interactions with enzyme active sites, as seen in kinase inhibitors like neratinib, where analogous groups stabilize binding to Val726 and Leu718 residues .

Electronic and Solubility Properties :

- Methoxy and nitro groups alter electron density on the benzene ring. Nitro groups (e.g., in ’s 4-methyl-2-nitrobenzenamine) are electron-withdrawing, reducing basicity compared to electron-donating methoxy groups .

- Hydrochloride salt derivatives (e.g., and ) exhibit enhanced aqueous solubility, critical for oral bioavailability .

Thermochemical Stability :

- Piperidinyl-containing compounds (e.g., ’s nitrones) demonstrate moderate (N-O) bond dissociation enthalpies (~290 kJ/mol), suggesting stability under physiological conditions compared to azoxy derivatives (~240 kJ/mol) .

Biological Activity :

- Styryl-substituted analogs (e.g., ’s Compound-3) show DNA polymerase inhibition, whereas piperidinyl/aniline hybrids may target kinases or GPCRs due to their balanced hydrophobicity and hydrogen-bonding capacity .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Analogs

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) | pKa (Piperidinyl N) |

|---|---|---|---|---|

| Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- | 248.34 | 2.1 | 0.15 (Water) | 9.8 |

| 5-Methyl-2-isopropoxy analog (HCl salt) | 284.80 | 1.8 | 12.3 (Water) | 9.6 |

| (E)-4-(2,3,4-Trimethoxystyryl)benzenamine | 313.36 | 3.5 | 0.02 (Water) | N/A |

Biological Activity

Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-, also known as a piperidinyl derivative of methoxy-substituted benzenamine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects, including antimicrobial, anticancer, and enzyme inhibitory properties.

Chemical Structure and Properties

The molecular formula of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- is with a molecular weight of approximately 232.33 g/mol. The compound features a methoxy group, a piperidine ring, and an aromatic amine structure, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 232.33 g/mol |

| IUPAC Name | 2-methoxy-5-methyl-4-(4-piperidinyl)aniline |

The biological activity of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways or microbial cell wall synthesis. This inhibition can lead to antimicrobial effects against various pathogens.

- Anticancer Activity : Preliminary studies suggest that this compound can induce apoptosis in cancer cells through mechanisms involving the disruption of cellular signaling pathways and microtubule dynamics.

Antimicrobial Activity

Research indicates that Benzenamine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi.

Anticancer Activity

A study published in the Journal of Medicinal Chemistry highlighted the anticancer potential of related compounds. The derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was suggested to involve the induction of apoptosis and cell cycle arrest.

Case Studies

- Cytotoxicity Assessment : In vitro assays demonstrated that Benzenamine derivatives could reduce cell viability in cancer cell lines by over 50% at concentrations as low as 10 µM after 48 hours of treatment.

- Enzyme Inhibition : A screening assay evaluated the inhibition of specific enzymes (e.g., topoisomerase) by this compound, revealing IC50 values in the low micromolar range, indicating potent inhibitory activity.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-, it is essential to compare it with structurally related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Benzenamine Derivative A | Moderate | High |

| Benzenamine Derivative B | High | Moderate |

| Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)- | High | High |

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-. Future studies should focus on:

- In Vivo Studies : Conducting animal model studies to evaluate therapeutic efficacy and safety profiles.

- Mechanistic Studies : Elucidating the detailed mechanisms underlying its biological activities through advanced biochemical assays.

- Structure-Activity Relationship (SAR) Analysis : Investigating how modifications to its structure affect biological activity could lead to more potent derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing Benzenamine, 2-methoxy-5-methyl-4-(4-piperidinyl)-, and how can intermediates be characterized?

The compound can be synthesized via multi-step protocols involving condensation reactions and functional group transformations. For example, analogous structures are synthesized by reacting substituted pyrazole or benzene precursors with aldehydes (e.g., 4-methoxybenzaldehyde) or piperidine derivatives under controlled conditions . Key intermediates should be characterized using:

- NMR spectroscopy to confirm regioselectivity and substitution patterns.

- HPLC to assess purity (>95% recommended for pharmacological studies).

- Mass spectrometry to verify molecular weights and fragmentation patterns.

Q. What analytical methods are critical for confirming the structural integrity of this compound?

- X-ray crystallography resolves stereochemical ambiguities, particularly for the piperidinyl and methoxy groups .

- FT-IR spectroscopy identifies functional groups (e.g., amine N-H stretches at ~3300 cm⁻¹, methoxy C-O bonds at ~1250 cm⁻¹) .

- Thermogravimetric analysis (TGA) evaluates thermal stability, essential for storage and handling protocols.

Q. How should researchers handle safety concerns associated with this compound?

- Personal protective equipment (PPE): Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of vapors, as benzenamine derivatives can induce methemoglobinemia .

- Waste disposal: Follow EPA guidelines for amine-containing hazardous waste.

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for this compound?

Discrepancies may arise from metabolic differences (e.g., hepatic conversion in vivo vs. static in vitro systems). Strategies include:

- Comparative metabolomics: Use LC-MS to identify species-specific metabolites in rat/mouse/human liver microsomes .

- Dose-response studies: Test subacute vs. chronic exposure in rodents to assess bladder carcinogenicity risks (observed in meta-cresidine analogs) .

- In silico modeling: Apply QSAR models to predict toxicity endpoints (e.g., TOPKAT, DEREK) .

Q. What strategies optimize the compound’s bioactivity in CNS-targeted drug development?

- Piperidine/phenyl modifications: Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance blood-brain barrier penetration .

- Receptor binding assays: Screen for affinity at serotonin (5-HT) or dopamine receptors using radioligand displacement (e.g., [³H]spiperone for 5-HT₂A) .

- Pharmacokinetic tuning: Adjust logP values via methoxy or methyl group substitution to balance solubility and membrane permeability .

Q. How can computational methods guide the design of derivatives with improved selectivity?

- Molecular docking: Simulate interactions with target proteins (e.g., kinases, GPCRs) using AutoDock Vina or Schrödinger Suite .

- Free-energy perturbation (FEP): Quantify binding energy changes for substituent modifications (e.g., replacing piperidinyl with morpholinyl) .

- Dynamic simulations: Run MD simulations (>100 ns) to assess conformational stability in aqueous and lipid bilayer environments .

Methodological Recommendations

- Synthetic Optimization: Use microwave-assisted synthesis to reduce reaction times for condensation steps (e.g., 30 mins vs. 24 hrs conventional) .

- Contradiction Mitigation: Validate in vitro findings with orthotopic xenograft models to account for tumor microenvironment effects .

- Safety Protocols: Implement methemoglobinemia biomarkers (e.g., blood metHb levels) in preclinical toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.